molecular formula C10H12ClN3 B8707989 5-Chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole CAS No. 89088-52-8

5-Chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole

Cat. No. B8707989
M. Wt: 209.67 g/mol
InChI Key: KPIDXRKBYPMQDL-UHFFFAOYSA-N
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Patent
US08258134B2

Procedure details

A solution of 3-(2,5-dimethyl-pyrrol-1-yl)-1-methyl-1H-pyrazole (Intermediate 7, 0.51 g, 2.91 mmol) in tetrahydrofuran (25 mL) cooled to −70° C. was treated dropwise with a 2.5M solution of n-butyllithium in hexanes (1.3 mL, 3.25 mmol). The reaction was stirred at −70° C. for 2.6 h. After this time, the reaction was treated dropwise over 2-3 min with a solution of hexachloroethane (0.77 g, 3.2 mmol) in tetrahydrofuran (2.5 mL). The reaction was maintained at −70° C. for 20-25 min. After this time, the cooling bath was removed. The reaction continued to stir for 90 min, at which time the reaction was concentrated in vacuo. The residue was then partitioned between water (50 mL) and diethyl ether (1×50 mL). The organics were washed with a saturated aqueous sodium chloride solution (1×50 mL), dried over magnesium sulfate, filtered, rinsed with diethyl ether and concentrated in vacuo. Silica gel column chromatography (AnaLogix, 40 g, 5-10% ethyl acetate/hexanes) afforded 5-chloro-3-(2,5-dimethyl-pyrrol-1-yl)-1-methyl-1H-pyrazole (0.36 g, 60%) as a light brown solid; ES+-HRMS m/e calcd for C10H12N3Cl [M+H+] 210.0793, found 210.0792.
Quantity
0.51 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
1.3 mL
Type
reactant
Reaction Step Two
Quantity
0.77 g
Type
reactant
Reaction Step Three
Quantity
2.5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]([C:8]2[CH:12]=[CH:11][N:10]([CH3:13])[N:9]=2)[C:4]([CH3:7])=[CH:5][CH:6]=1.C([Li])CCC.[Cl:19]C(Cl)(Cl)C(Cl)(Cl)Cl>O1CCCC1>[Cl:19][C:11]1[N:10]([CH3:13])[N:9]=[C:8]([N:3]2[C:2]([CH3:1])=[CH:6][CH:5]=[C:4]2[CH3:7])[CH:12]=1

Inputs

Step One
Name
Quantity
0.51 g
Type
reactant
Smiles
CC=1N(C(=CC1)C)C1=NN(C=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1N(C(=CC1)C)C1=NN(C=C1)C
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
hexanes
Quantity
1.3 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0.77 g
Type
reactant
Smiles
ClC(C(Cl)(Cl)Cl)(Cl)Cl
Name
Quantity
2.5 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at −70° C. for 2.6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was maintained at −70° C. for 20-25 min
Duration
22.5 (± 2.5) min
CUSTOM
Type
CUSTOM
Details
After this time, the cooling bath was removed
STIRRING
Type
STIRRING
Details
to stir for 90 min, at which time the reaction
Duration
90 min
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was then partitioned between water (50 mL) and diethyl ether (1×50 mL)
WASH
Type
WASH
Details
The organics were washed with a saturated aqueous sodium chloride solution (1×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
rinsed with diethyl ether
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2.6 h
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 40 g
YIELD: PERCENTYIELD 5%
Name
Type
product
Smiles
ClC1=CC(=NN1C)N1C(=CC=C1C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.36 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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